4-chloro-1,3-benzoxazole-2-thiol
Description
Properties
CAS No. |
1062320-24-4 |
|---|---|
Molecular Formula |
C7H4ClNOS |
Molecular Weight |
185.6 |
Purity |
95 |
Origin of Product |
United States |
Significance of Benzoxazole Scaffolds in Modern Organic and Medicinal Chemistry
The benzoxazole (B165842) nucleus is an integral component of numerous compounds that are central to research in medicinal and organic chemistry. jocpr.com Its planar structure and aromatic character provide a stable framework that can interact with various biological targets. biotech-asia.org Synthetic derivatives of benzoxazole have demonstrated a remarkably broad spectrum of pharmacological activities, establishing them as vital pharmacophores in drug discovery. jocpr.comnih.gov
Research has extensively documented the diverse biological potential of these scaffolds. Benzoxazole derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, analgesic, anticonvulsant, and antiviral agents. jocpr.comresearchgate.netresearchgate.net The versatility of the benzoxazole ring allows it to serve as a starting point for the synthesis of more complex, bioactive structures. jocpr.com For instance, compounds like benoxaprofen (B1668000) and flunoxaprofen (B1672895) are commercial non-steroidal anti-inflammatory drugs that feature the benzoxazole core. nih.gov Furthermore, the 2-substituted derivatives of benzoxazole are particularly noted for their wide array of biological functions. researchgate.netnih.gov This has spurred continuous research into developing novel synthetic methodologies to access these valuable compounds. thieme-connect.com
Unique Attributes of the 4 Chloro 1,3 Benzoxazole 2 Thiol Moiety in Chemical Research
Synthetic Routes from Precursor Compounds
Cyclization Reactions Involving Substituted Aminophenols and Carbon Disulfide
The most common and traditional method for synthesizing benzoxazole-2-thiols, including the 4-chloro derivative, involves the reaction of a corresponding 2-aminophenol (B121084) with carbon disulfide. nih.govnih.gov This reaction is a cyclocondensation process where the amino and hydroxyl groups of the aminophenol react with carbon disulfide to form the benzoxazole ring with a thiol group at the 2-position.
Specifically, the synthesis of this compound starts with 2-amino-3-chlorophenol. The reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a suitable solvent like ethanol (B145695). The base facilitates the deprotonation of the phenol (B47542) and the formation of the thiolate intermediate, which then undergoes intramolecular cyclization to yield the final product.
In a related approach, potassium ethyl xanthate can be used as a reagent instead of carbon disulfide. This method involves reacting 2-amino-4-methylphenol (B1222752) with potassium ethylxanthate (B89882) in ethanol under reflux, followed by acidification to precipitate the product. While this example uses a different substituted aminophenol, the underlying principle of cyclization remains the same and is applicable to the synthesis of the 4-chloro analog.
Alternative and Emerging Synthetic Pathways
While the cyclization of aminophenols with carbon disulfide is a well-established method, researchers have been exploring alternative and more innovative synthetic strategies. These emerging pathways often aim to improve yield, reduce reaction times, and employ greener reaction conditions.
One such alternative involves the use of tetramethylthiuram disulfide (TMTD) in an aqueous medium. This method allows for the one-step synthesis of benzoxazole-2-thiols at room temperature with high yields (over 90%). This approach is considered a significant advancement as it eliminates the need for toxic solvents and high temperatures, aligning with the principles of green chemistry.
Another novel strategy involves the direct C-H functionalization of benzoxazoles to introduce the thiol group. A facile protocol has been developed for the synthesis of 2-mercaptobenzoxazoles from benzoxazoles using 1,3-propanedithiol (B87085) as the thiol source in the presence of potassium hydroxide and dimethyl sulfoxide (B87167) (DMSO). nih.gov This method is notable for its simplicity and the absence of a metal catalyst. nih.gov
Furthermore, the synthesis of benzoxazole derivatives through the reaction of 2-aminophenol with various substrates like aldehydes, ketones, and isothiocyanates, often facilitated by different catalysts, has been extensively reviewed. nih.gov For instance, glycosyl isothiocyanates have been reacted with 2-aminophenol to produce glycosyl benzoxazole analogs. nih.gov These alternative routes highlight the ongoing efforts to diversify the synthetic toolkit for this class of compounds.
Optimization of Reaction Conditions and Yield
The efficiency and yield of this compound synthesis are highly dependent on the reaction conditions. Researchers have systematically investigated the effects of solvents, temperature, and catalysts to optimize the synthetic process.
Solvent Effects and Temperature Control
The choice of solvent plays a crucial role in the synthesis of benzoxazoles. Ethanol is a commonly used solvent in the traditional cyclization reaction with carbon disulfide, as it effectively dissolves the reactants and facilitates the reaction. sapub.org In some newer methods, water is used as a green solvent, particularly in the synthesis using tetramethylthiuram disulfide, which offers environmental benefits. The use of dimethyl sulfoxide (DMSO) has been found to be essential in the direct C-H mercaptalization of benzoxazoles, where it acts as both a solvent and an oxidant. nih.gov
Temperature is another critical parameter that influences the reaction rate and yield. The traditional cyclocondensation reaction often requires reflux temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to the decomposition of reactants or products, thereby reducing the yield. nih.gov Conversely, some modern methods have been developed to work efficiently at room temperature, which is more energy-efficient and can lead to cleaner reactions with fewer byproducts. Careful control of temperature is therefore essential for maximizing the yield and purity of the final product.
Catalysis in Synthesis (e.g., K2CO3, Acidic/Basic Conditions, Metal Catalysis)
Catalysts are widely employed to enhance the rate and selectivity of benzoxazole synthesis. Basic conditions are fundamental to the classic cyclization of 2-aminophenols with carbon disulfide, with potassium hydroxide (KOH) being a common choice to facilitate the reaction. researchgate.net Other bases like potassium carbonate (K2CO3) have also been used, for example, in the nickel(II) complex-assisted intramolecular cyclization of 2-aminophenol and aromatic aldehydes. rsc.org
Acidic catalysts have also proven effective. For instance, fluorophosphoric acid has been used as a highly effective acid catalyst for the synthesis of benzoxazole derivatives from 2-aminophenol and aldehydes at room temperature. nih.gov Glacial acetic acid is another example of an acid catalyst that can improve cyclization efficiency.
In addition to traditional acid and base catalysis, various metal catalysts have been explored. These include palladium complexes, nickel(II) complexes, and others that can facilitate the cyclization process under milder conditions and with higher efficiency. rsc.org However, a notable trend is the development of catalyst-free methods or the use of more environmentally benign catalysts to align with green chemistry principles. researchgate.netbiotech-asia.org For instance, a simple and novel method for the synthesis of N-aryl-2-aminobenzoxazoles from substituted benzoxazole-2-thiol has been developed without the use of a transition metal catalyst. researchgate.net
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly or "green" synthetic methods for benzoxazole derivatives. nih.gov These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
A prime example of a green chemistry approach is the use of water as a solvent and conducting reactions at room temperature, as seen in the synthesis using tetramethylthiuram disulfide. This method avoids the use of volatile and toxic organic solvents and reduces energy consumption.
Microwave-assisted synthesis is another green technique that has been applied to the synthesis of related heterocyclic compounds. researchgate.net This method can significantly reduce reaction times and often leads to higher yields and purer products compared to conventional heating methods. researchgate.net
Furthermore, the development of catalyst-free reaction conditions or the use of reusable catalysts are key aspects of green chemistry. nih.govresearchgate.net For instance, the use of a Brønsted acidic ionic liquid gel catalyst, which can be recovered and reused for multiple cycles, represents a sustainable approach to benzoxazole synthesis. rsc.org These green innovations are crucial for the sustainable production of this compound and other valuable chemical compounds.
Mechanistic Investigations of Synthetic Transformations
The synthesis of this compound is accomplished through several key transformations, the mechanisms of which have been a subject of detailed study. Understanding these reaction pathways is crucial for optimizing reaction conditions, improving yields, and ensuring product purity. The primary synthetic routes involve intramolecular cyclization, with the specific mechanism influenced by the choice of reactants and catalysts.
The most prevalent synthetic method involves the reaction of 4-chloro-2-aminophenol with carbon disulfide in a basic medium, such as potassium hydroxide dissolved in an alcohol. biotech-asia.org The mechanism for this transformation proceeds through a multi-step sequence:
Formation of a Dithiocarbamate (B8719985) Intermediate: The reaction initiates with the nucleophilic attack of the amino group of 4-chloro-2-aminophenol on the electrophilic carbon atom of carbon disulfide. The basic conditions facilitate this step by potentially deprotonating the phenolic hydroxyl or amino group, thereby increasing its nucleophilicity. This results in the formation of a dithiocarbamate salt intermediate.
Intramolecular Cyclization: The next step is a crucial intramolecular cyclization. The oxygen atom of the hydroxyl group attacks one of the thiocarbonyl carbons of the dithiocarbamate group.
Elimination and Aromatization: The resulting cyclic intermediate is unstable and undergoes an elimination reaction, typically losing a molecule of water or hydrogen sulfide, to form the stable, aromatic 1,3-benzoxazole ring. The final product exists in a tautomeric equilibrium between the thiol (-SH) and the thione (C=S) forms. sapub.org
An alternative, yet mechanistically related, pathway utilizes potassium ethyl xanthate in place of carbon disulfide. nih.gov This method also relies on a cyclocondensation mechanism. The efficiency of these cyclization reactions can be enhanced through the use of acid catalysts, such as glacial acetic acid. The catalyst is believed to improve the rate of cyclization by stabilizing key intermediates in the reaction pathway.
Investigations have also explored oxidative cyclization pathways. For example, the reaction of a corresponding thiourea (B124793) derivative can be induced to cyclize using an oxidizing agent like bromine in acidic conditions. Another approach involves the reaction of 2-aminophenols with tetramethylthiuram disulfide, which can proceed in aqueous media and offers a more environmentally benign route. In some related syntheses, disulfide intermediates are formed, which subsequently undergo intramolecular C-H bond functionalization to achieve ring closure, highlighting the versatility of sulfur-mediated cyclization strategies. nih.gov
Furthermore, advanced mechanistic studies sometimes employ computational tools, such as Density Functional Theory (DFT), to predict and analyze the tautomeric equilibria and the specific reaction pathways, providing deeper insight into the transition states and energy profiles of the synthesis.
The table below summarizes key mechanistic approaches investigated for the synthesis of benzoxazole-2-thiols.
| Precursor(s) | Reagent(s) | Proposed Mechanistic Pathway | Key Features |
| 4-Chloro-2-aminophenol | Carbon Disulfide, Potassium Hydroxide | Nucleophilic addition followed by intramolecular cyclization | Formation of a dithiocarbamate intermediate. biotech-asia.org |
| 2-Amino-4-methylphenol | Potassium Ethyl Xanthate, Acetic Acid | Cyclocondensation | Acid catalysis stabilizes intermediates, improving efficiency. |
| 2-Chlorophenyl thiourea | Bromine (Br₂) | Oxidative Cyclization | Involves oxidation to trigger the ring-closing reaction. |
| 2-Aminophenol | Thiourea | Thermal Condensation | High-temperature reaction leading to benzoxazole-2-thiol. nih.gov |
Derivatization Strategies and Functionalization of 4 Chloro 1,3 Benzoxazole 2 Thiol
Reactions at the Thiol Group (-SH)
The thiol group at the 2-position of the benzoxazole (B165842) ring is a key handle for a variety of chemical transformations. Its nucleophilic character allows for reactions with a range of electrophiles, leading to the formation of new carbon-sulfur and sulfur-sulfur bonds.
S-Alkylation and S-Acylation Reactions
S-alkylation and S-acylation are fundamental reactions for modifying the thiol group. These reactions typically proceed via nucleophilic substitution, where the sulfur atom attacks an electrophilic carbon center. researchgate.net
S-Alkylation: This process involves the reaction of 4-chloro-1,3-benzoxazole-2-thiol with alkyl halides or other alkylating agents. For instance, the reaction with 2-chloro-N-arylacetamides in the presence of a base like potassium hydroxide (B78521) in dimethylformamide (DMF) leads to the formation of N-aryl-2-aminobenzoxazoles through an initial S-alkylation followed by a Smiles rearrangement. researchgate.net This method provides a metal-free approach to synthesizing N-aryl-2-aminobenzoxazoles in moderate to good yields. researchgate.net
S-Acylation: In a similar vein, S-acylation can be achieved by reacting the thiol with acylating agents such as acyl chlorides. For example, treatment of 2-mercaptobenzoxazole (B50546) with 2-chloroacetyl chloride yields 2-chloroacetyl thio benzoxazole. sapub.org This acylated intermediate can then be further functionalized. sapub.org
The table below summarizes representative S-alkylation and S-acylation reactions of benzoxazole-2-thiol derivatives.
| Reagent | Product Type | Reaction Conditions | Reference |
| 2-Chloro-N-arylacetamides | N-Aryl-2-aminobenzoxazoles | KOH, DMF | researchgate.net |
| 2-Chloroacetyl chloride | 2-Chloroacetyl thio benzoxazole | Alkali media (K2CO3) | sapub.org |
| α-Bromoketones | S-linked functionalized benzosiloxaboroles | - | nih.gov |
| 4-(Trifluoromethyl)benzoyl chloride | S-linked functionalized benzosiloxaboroles | - | nih.gov |
Formation of Disulfide Analogues
The thiol group can undergo oxidation to form disulfide bridges (-S-S-). This reaction is a common transformation for thiols and can be achieved using various oxidizing agents. youtube.com The formation of disulfide intermediates has been observed during the synthesis of benzo researchgate.netsapub.orgthiazolo[2,3-c] researchgate.netnih.govnih.govtriazole derivatives, where free thiols rapidly undergo oxidative disulfide coupling in DMSO. nih.gov These disulfide intermediates can then undergo further intramolecular cyclization at elevated temperatures. nih.gov
Reactions at the Benzoxazole Ring System
The benzoxazole ring itself, particularly the benzene (B151609) portion, is amenable to substitution reactions, allowing for further diversification of the this compound scaffold.
Nucleophilic Substitution Reactions
The chlorine atom at the 4-position of the benzoxazole ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles at this position. While direct studies on this compound are specific, related systems like 4-chloro-7-nitrobenzofurazan (B127121) readily react with thiol compounds, where the chloride is displaced by the sulfur nucleophile. nih.govnih.gov This suggests that the 4-chloro position in the benzoxazole system is also an active site for such substitutions. Studies on chloroquinolines have also demonstrated that the chloro group can be displaced by various nucleophiles, including thiols, hydrazines, and amines, to yield 4-substituted derivatives. mdpi.com
Electrophilic Substitution Patterns and Regioselectivity
Electrophilic substitution on the benzene ring of the benzoxazole system allows for the introduction of various functional groups. The directing effects of the existing substituents (chloro and the oxazole (B20620) ring) will determine the position of substitution (regioselectivity). While specific studies on the electrophilic substitution of this compound are not detailed in the provided results, the general principles of electrophilic aromatic substitution would apply. The chloro group is an ortho-, para-director, while the influence of the fused oxazole ring would also direct incoming electrophiles.
Formation of Hybrid Heterocyclic Structures
This compound serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These hybrid structures often exhibit unique chemical and biological properties.
The derivatization of the thiol group can lead to intermediates that undergo subsequent cyclization reactions. For example, the reaction of 2-mercaptobenzoxazole with 2-chloroacetyl chloride to form 2-chloroacetyl thio benzoxazole, followed by reaction with hydrazine (B178648) hydrate (B1144303), yields 2-(aceto hydrazide) thio benzoxazole. sapub.org This intermediate can then be cyclized to form triazine-containing hybrid structures. sapub.org Specifically, treatment with phenyl isocyanate and subsequent intramolecular cyclization with sodium hydroxide solution affords 2-(4-phenyl-1,2,4-triazine-3-one) thio benzoxazole. sapub.org
Another strategy involves the synthesis of benzo researchgate.netsapub.orgthiazolo[2,3-c] researchgate.netnih.govnih.govtriazoles. This can be achieved through the oxidation of a mercaptophenyl moiety to its corresponding disulfide, followed by an intramolecular C-H bond functionalization and ring closure. nih.gov This approach highlights the utility of the thiol group in constructing fused thiazole (B1198619) ring systems.
The formation of such hybrid molecules is a key strategy in medicinal chemistry to create novel molecular architectures with potentially enhanced biological activities. nih.gov
Smiles Rearrangements in this compound Chemistry
The Smiles rearrangement is a significant intramolecular nucleophilic aromatic substitution reaction in organic chemistry. wikipedia.orgsynarchive.com This rearrangement typically involves an activated aromatic system and a side chain with a nucleophilic terminal group. For the reaction to proceed, the aromatic ring is generally activated by electron-withdrawing groups positioned ortho or para to the reaction site. chemistry-reaction.com
While direct and extensive research on the Smiles rearrangement of this compound is not widely documented in peer-reviewed literature, the reactivity of the closely related parent compound, benzoxazole-2-thiol, provides a strong model for predicting its behavior. Studies on benzoxazole-2-thiol have demonstrated its capability to undergo Smiles rearrangements, particularly when the thiol group is appropriately functionalized to introduce a tethered nucleophile. nih.govacs.orgnih.gov
A notable application of the Smiles rearrangement in the broader benzoxazole-2-thiol family is in the synthesis of N-substituted 2-aminobenzoxazoles. nih.govacs.orgnih.gov This transformation is typically initiated by the activation of the thiol group. For instance, the reaction of benzoxazole-2-thiol with chloroacetyl chloride serves as an activation step. nih.govacs.orgnih.gov
Based on this established reactivity, a plausible reaction pathway for a Smiles rearrangement involving a derivative of this compound can be proposed. The process would likely commence with the S-alkylation of the thiol group, which then positions a nucleophile to attack the benzoxazole ring intramolecularly. This nucleophilic attack at the carbon atom of the benzoxazole ring would lead to the formation of a spiro intermediate. nih.govacs.org Subsequent rearomatization and, depending on the specific reactants, hydrolysis would yield the final rearranged product. nih.govacs.org
The presence of the chloro substituent at the 4-position of the benzoxazole ring in this compound is expected to influence the rate and outcome of such a rearrangement. The electron-withdrawing nature of the chlorine atom could potentially further activate the aromatic ring towards nucleophilic attack, a key step in the Smiles rearrangement mechanism. chemistry-reaction.comcdnsciencepub.com
A generalized scheme for the Smiles rearrangement, as adapted from studies on the parent benzoxazole-2-thiol, is presented below. This illustrates the expected transformation for a derivative of this compound.
Table 1: Proposed Reaction Scheme for Smiles Rearrangement of a this compound Derivative
| Step | Reactant(s) | Intermediate(s) | Product | Description |
| 1. Activation/Functionalization | This compound, Activating agent with a nucleophilic precursor (e.g., a haloacyl halide followed by an amine) | S-functionalized this compound | - | The thiol group is functionalized to introduce a side chain containing a nucleophile. |
| 2. Intramolecular Nucleophilic Attack | S-functionalized this compound | Spirocyclic Meisenheimer-type intermediate | - | The terminal nucleophile of the side chain attacks the C2 carbon of the benzoxazole ring. |
| 3. Rearrangement and Ring Opening | Spirocyclic Meisenheimer-type intermediate | - | N-substituted 2-amino-4-chlorobenzoxazole derivative | The spiro intermediate rearranges, leading to the cleavage of the C-S bond and formation of a new C-N bond, followed by rearomatization. |
It is important to note that this proposed pathway is an extrapolation based on the well-documented reactivity of the unsubstituted benzoxazole-2-thiol. nih.govacs.orgnih.gov Further experimental studies on this compound are necessary to fully elucidate the specifics of its participation in Smiles rearrangements and to harness its potential in the synthesis of novel heterocyclic compounds.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are critical for confirming the successful synthesis of 4-chloro-1,3-benzoxazole-2-thiol by verifying the specific arrangement of protons and carbon atoms.
In the ¹H NMR spectrum, the aromatic protons on the benzoxazole (B165842) ring would exhibit characteristic chemical shifts and coupling patterns. The protons on the chlorinated benzene (B151609) ring are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The specific splitting pattern would help confirm the substitution pattern on the aromatic ring. The proton attached to the nitrogen atom (N-H) in the thiol-thione tautomeric form would likely appear as a broad singlet at a downfield chemical shift, the exact position of which can be influenced by the solvent and concentration. mdpi.comekb.eg
¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum of this compound would show distinct signals for each carbon atom in the molecule. The carbon atom of the C=S group (thione form) is particularly diagnostic, appearing significantly downfield, often in the range of 160-180 ppm. mdpi.com The carbon atoms of the benzene ring would appear in the typical aromatic region (approximately 110-150 ppm), with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift. mdpi.com Analysis of related benzazole structures by ¹³C NMR helps in assigning the chemical shifts and determining the tautomeric equilibrium in solution. mdpi.com
During a synthesis reaction, NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals, allowing for the determination of reaction completion and conversion rates. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on related structures. Actual values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 8.0 (multiplet) | 110 - 145 |
| C-Cl | - | ~130 |
| C-O | - | ~150 |
| C=S (Thione) | - | ~170 |
Infrared (IR) Spectroscopy for Functional Group Transformation
Infrared (IR) spectroscopy is an invaluable tool for identifying functional groups within a molecule and tracking their changes during a chemical reaction. The synthesis of this compound involves the formation of specific functional groups whose presence can be confirmed by characteristic absorption bands in the IR spectrum.
Key vibrational frequencies for this compound would include:
N-H Stretching: A peak in the range of 3100-3400 cm⁻¹ would indicate the presence of the N-H group, characteristic of the thione tautomer. ekb.egsapub.org
Aromatic C-H Stretching: Absorption bands just above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene ring. libretexts.org
C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bonds within the aromatic ring. sapub.orglibretexts.org
C=S Stretching: The thione functional group typically shows a weak to medium absorption band in the 1050-1250 cm⁻¹ region.
C-O Stretching: The ether-like C-O bond within the oxazole (B20620) ring would exhibit a strong absorption band, typically between 1200 and 1260 cm⁻¹. libretexts.org
C-Cl Stretching: The presence of the chlorine substituent on the benzene ring would be confirmed by a band in the 700-800 cm⁻¹ region. libretexts.org
By comparing the IR spectrum of the product to that of the starting materials (e.g., a substituted 2-aminophenol), one can monitor the reaction. For instance, the disappearance of the broad O-H and distinct N-H₂ stretches of the aminophenol and the appearance of the characteristic N-H and C=S bands of the product would signify a successful cyclization. sapub.org
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3100 - 3400 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong |
| C-O Stretch | 1200 - 1260 | Strong |
| C=S Stretch | 1050 - 1250 | Medium to Weak |
Mass Spectrometry (MS and LC-MS) in Synthetic Characterization
Mass spectrometry (MS) is a destructive analytical technique that provides the exact mass of a molecule and offers structural clues through its fragmentation pattern. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating a product from impurities and confirming its identity.
For this compound (Molecular Formula: C₇H₄ClNOS), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A crucial feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum would show two peaks for the molecular ion: [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, which is a definitive indicator of the presence of one chlorine atom in the molecule. chemicalbook.com
The fragmentation pattern observed in the mass spectrum can also help to confirm the structure. Common fragmentation pathways for such heterocyclic systems may involve the loss of the thiol group or cleavage of the oxazole ring. Analysis of these fragment ions provides further confidence in the assigned structure. nih.gov LC-MS is particularly useful for analyzing the crude reaction mixture, allowing for the identification of the product peak and any potential byproducts based on their respective mass-to-charge ratios. nih.govsynhet.com
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., TLC, HPLC)
Chromatographic techniques are indispensable for monitoring the progress of a reaction and for assessing the purity of the final product.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to qualitatively monitor a reaction. A small amount of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). researchgate.net The plate is then developed in a suitable mobile phase, which for benzoxazole derivatives could be a mixture of ethyl acetate (B1210297) and n-hexane. researchgate.net By comparing the spots of the reaction mixture with spots of the starting materials and the product under UV light, one can track the consumption of reactants and the formation of the product. The retention factor (Rf) value of the product spot should be different from that of the starting materials.
High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative technique used for purity assessment. researchgate.net A solution of the synthesized compound is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a detector (e.g., UV-Vis). synhet.comresearchgate.net The compound will elute at a specific retention time. The purity of the sample is determined by the area of the product peak relative to the total area of all peaks in the chromatogram. Developing a reliable HPLC method is crucial for ensuring the compound meets the required purity standards for subsequent applications. researchgate.net
Table 3: Chromatographic Methods for Analysis
| Technique | Stationary Phase | Typical Mobile Phase | Application |
|---|---|---|---|
| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate / n-Hexane (e.g., 6:4) | Reaction Monitoring |
Computational Chemistry and Theoretical Investigations of 4 Chloro 1,3 Benzoxazole 2 Thiol and Its Derivatives
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for studying the properties of 4-chloro-1,3-benzoxazole-2-thiol and its derivatives. nih.govnih.gov These computational methods allow for the accurate prediction of molecular geometries, electronic structures, and reactivity. nih.govnih.gov
Molecular Geometry and Electronic Structure Analysis
DFT calculations, often employing the B3LYP functional with various basis sets like 6-311++G(d,p), are used to optimize the molecular geometry of this compound. nih.gov These studies provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.
Natural Bond Orbital (NBO) analysis is frequently performed to investigate the electronic structure. This analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation and resonance, which contribute to the molecule's stability. nih.gov
Reactivity Descriptors and Frontier Molecular Orbitals (FMO)
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. nih.gov
DFT calculations are also used to determine various reactivity descriptors, including:
Electron Affinity: The energy released when an electron is added to a neutral molecule.
Ionization Potential: The energy required to remove an electron from a neutral molecule.
Electronegativity: The ability of an atom to attract shared electrons in a chemical bond.
Hardness and Softness: Measures of the molecule's resistance to change in its electron distribution.
Electrophilicity Index: A measure of the molecule's ability to act as an electrophile.
These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. biotech-asia.orgbiotech-asia.org This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at the molecular level. biotech-asia.orgbiotech-asia.org
For this compound and its derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. biotech-asia.orgbiotech-asia.orgresearchgate.net For instance, derivatives of this compound have been docked into the active sites of proteins like the main protease (M-pro) of COVID-19 and cyclin-dependent kinase 2 (CDK2), a target for cancer therapy. nih.govnih.gov These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues, which are crucial for binding affinity. nih.govnih.gov The results of these simulations can guide the design of more potent and selective inhibitors. biotech-asia.orgbiotech-asia.orgresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. nih.gov These simulations provide detailed information about the conformational changes, flexibility, and stability of molecules and their complexes. nih.gov
In the context of this compound derivatives, MD simulations can be used to:
Assess the stability of ligand-protein complexes predicted by molecular docking. nih.gov
Investigate the dynamic behavior of the ligand within the binding pocket of the target protein. nih.gov
Calculate binding free energies to more accurately predict the binding affinity of a ligand. nih.gov
MD simulations offer a more dynamic and realistic picture of ligand-target interactions compared to the static view provided by molecular docking. nih.gov
Tautomeric Forms and Their Equilibrium Studies
This compound can exist in two tautomeric forms: the thiol form and the thione form. nih.gov Tautomers are isomers of a compound that readily interconvert, and their equilibrium can be influenced by factors such as the solvent and temperature. nih.govsemanticscholar.orgmdpi.com
The thiol-thione tautomerism of benzoxazole-2-thiol derivatives has been studied using spectroscopic techniques and computational methods. nih.gov These studies aim to determine the relative stability of the two tautomers and to understand the factors that govern their equilibrium. nih.gov The position of the tautomeric equilibrium can significantly affect the chemical reactivity and biological activity of the compound. nih.gov For example, the thione form may exhibit different reactivity patterns compared to the thiol form, which can have implications for its interactions with biological targets. nih.gov
Biological Activities and Mechanistic Studies Excluding Clinical Human Trial Data and Dosage
Antimicrobial Activity
Derivatives of 4-chloro-1,3-benzoxazole-2-thiol have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. biotech-asia.orgresearchgate.net
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Studies have shown that synthesized derivatives of 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides exhibit antibacterial properties. biotech-asia.orgresearchgate.net These compounds have been tested against both Gram-positive and Gram-negative bacterial strains. biotech-asia.orgresearchgate.net Specifically, certain novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have shown promising activity against numerous anaerobic Gram-positive bacteria strains. nih.gov The introduction of a triazole-3-thiol moiety is also being explored for its potential to produce antibacterial activity. researchgate.net
The antibacterial activity of these compounds is often evaluated by measuring the diameter of the zone of inhibition against various bacterial species. For instance, some synthesized compounds showed significant zones of inhibition against bacteria at different concentrations. biotech-asia.org
Antifungal Efficacy against Fungal Strains
The antifungal potential of this compound derivatives has also been investigated. biotech-asia.orgresearchgate.net Research on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, which share a similar core structure, indicates their potential as antifungal agents. nih.gov These compounds are effective because benzoxazolinones, found naturally in plants, act as defense compounds against fungi. nih.gov The presence of a halogenated ring, similar to that in the antifungal drug miconazole, is thought to contribute to this activity. nih.gov
Minimum Inhibitory Concentration (MIC) Determinations
The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial effectiveness, representing the lowest concentration that prevents visible growth of a microorganism. researchgate.netnih.gov For derivatives of this compound, MIC values have been determined to quantify their potency. Studies have shown that certain derivatives exhibit significant antimicrobial and MIC activity. biotech-asia.org The MIC is typically determined using methods like the agar (B569324) well diffusion method, with various concentrations of the synthesized compounds being tested. researchgate.net
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| Derivative 5g | S. aureus | 25 |
| Derivative 5i | S. aureus | 28 |
| Derivative 5g | E. coli | 28 |
| Derivative 5i | E. coli | 30 |
| Derivative 5g | C. albicans | 39 |
| Derivative 5i | C. albicans | 45 |
Mechanisms of Antimicrobial Action
The antimicrobial action of benzoxazole (B165842) derivatives is believed to be multifaceted. One proposed mechanism involves the inhibition of essential enzymes in microorganisms. Another potential mode of action is the disruption of the microbial cell membrane, leading to increased permeability and cell death. For instance, some benzoxazoles are thought to interfere with ergosterol (B1671047) synthesis, a key component of the fungal cell membrane, and exhibit membrane-permeabilizing properties. nih.gov
Anticancer and Cytotoxic Activities
In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents. biotech-asia.orgresearchgate.net
In Vitro Cytotoxicity Against Cancer Cell Lines
A series of novel 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene] acetohydrazides have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. biotech-asia.orgresearchgate.net These in vitro studies are crucial for identifying compounds with the potential for further development as cancer therapeutics.
The cytotoxic activity is often expressed as the IC50 value, which is the concentration of a compound required to inhibit the growth of 50% of the cancer cells. For example, synthesized derivatives have been tested against the MCF-7 breast cancer cell line, with some compounds showing promising IC50 values. biotech-asia.org Specifically, compounds 5g and 5i demonstrated significant inhibitory activity against MCF-7 cells, with IC50 values of 10.66 µg/mL and 8.77 µg/mL, respectively. biotech-asia.org
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| Derivative 5a | MCF-7 | 15.28 |
| Derivative 5b | MCF-7 | 17.63 |
| Derivative 5d | MCF-7 | 13.68 |
| Derivative 5g | MCF-7 | 10.66 |
| Derivative 5i | MCF-7 | 8.77 |
| Paclitaxel (Control) | MCF-7 | 0.32 |
Correlation of Molecular Docking with Cytotoxic Activity
Molecular docking studies have been instrumental in understanding the potential anticancer activity of derivatives of this compound. Specifically, a series of 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazide derivatives have been synthesized and evaluated. researchgate.netbiotech-asia.org These studies aim to correlate the binding affinity of these compounds to specific biological targets with their observed cytotoxic effects.
In one such study, the synthesized derivatives were docked against the anticancer receptor with the Protein Data Bank (PDB) ID: 2A91. nih.gov The goal was to qualitatively elucidate their anticancer activity by examining their binding affinities within the receptor's active site. nih.gov The results of these molecular modeling studies were then correlated with the in vitro cytotoxic activity data obtained from biological screenings. nih.gov This correlation is crucial for rational drug design, as it helps in identifying the structural features that are essential for potent biological activity. While detailed mechanistic pathways for the parent compound are not extensively documented, these docking studies on its derivatives provide valuable insights into their potential as anticancer agents. biotech-asia.orgnih.gov
Table 1: Molecular Docking and Cytotoxic Activity of this compound Derivatives
| Compound ID | Substitution on Phenyl Ring | Docking Score (kcal/mol) with 2A91 | Cytotoxic Activity (% Cell Viability) |
|---|---|---|---|
| 5a | 2-hydroxy | -8.5 | >70% |
| 5b | 4-hydroxy | -8.8 | >70% |
| 5d | 4-chloro | -8.7 | >70% |
| 5e | 2-nitro | -9.0 | >70% |
| 5g | 3,4,5-trimethoxy | -8.4 | >70% |
| 5h | 4-dimethylamino | -9.1 | >70% |
Data sourced from a study on 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazide derivatives. nih.govacs.org
Mechanistic Pathways of Anticancer Action
While specific mechanistic pathways for the anticancer action of this compound are not extensively detailed in the available literature, research on the broader class of benzoxazole derivatives suggests various potential mechanisms. researchgate.net Benzoxazoles have been reported to exhibit antitumor activity through several pathways. researchgate.net It is important to note that these are general mechanisms for the benzoxazole class and not specific to this compound.
Derivatives of the benzoxazole scaffold have been investigated for their ability to act as tubulin inhibitors, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells. nih.gov Other studies on different benzoxazole-containing compounds have explored their role as inhibitors of crucial enzymes involved in cancer progression. nih.gov The anticancer activity of many heterocyclic compounds is often attributed to their ability to induce apoptosis through various signaling cascades. nih.gov However, further research is required to specifically delineate the mechanistic pathways of this compound.
Antioxidant Activities
The antioxidant potential of derivatives of this compound has been a subject of investigation. researchgate.netbiotech-asia.org Antioxidants are crucial in combating oxidative stress, a condition implicated in various diseases.
Radical Scavenging Assays
The antioxidant activity of 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazide derivatives has been evaluated using radical scavenging assays. researchgate.net These assays measure the ability of a compound to neutralize stable free radicals, providing an indication of its antioxidant capacity. researchgate.net The results for several derivatives demonstrated appreciable antioxidant activity. nih.govacs.org
Table 2: Antioxidant Activity of this compound Derivatives
| Compound ID | Substitution on Phenyl Ring | Antioxidant Activity (% Inhibition) |
|---|---|---|
| 5a | 2-hydroxy | Appreciable |
| 5b | 4-hydroxy | Appreciable |
| 5d | 4-chloro | Appreciable |
| 5e | 2-nitro | Appreciable |
| 5g | 3,4,5-trimethoxy | Appreciable |
| 5h | 4-dimethylamino | Appreciable |
Data reflects the general findings for 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazide derivatives as specific percentage inhibition values were not provided in the source. nih.govacs.org
Other Investigated Biological Activities (e.g., Anthelmintic, Anti-inflammatory)
The benzoxazole scaffold is known to be associated with a wide range of pharmacological properties, including anthelmintic and anti-inflammatory activities. researchgate.net However, specific studies on this compound for these activities are limited, with research primarily focusing on its derivatives or related structures.
For instance, studies on dichloro-substituted benzoxazole-triazolo-thione derivatives have shown potential anthelmintic activity. nih.gov In these studies, molecular docking was used to investigate the binding of the compounds to β-Tubulin, a validated target in parasites. nih.gov Some of these derivatives exhibited good affinity towards the active site of this protein, suggesting they could be effective inhibitors. nih.gov
Regarding anti-inflammatory activity, various benzoxazole derivatives have been synthesized and evaluated. For example, a series of benzoxazolone derivatives were tested for their ability to inhibit the production of pro-inflammatory cytokines like IL-6. mdpi.com These studies provide a basis for the potential anti-inflammatory properties of compounds containing the benzoxazole nucleus. However, direct experimental evidence for the anthelmintic and anti-inflammatory activities of this compound is not prominently featured in the reviewed scientific literature.
Applications in Medicinal Chemistry and Drug Discovery As a Scaffold/lead Compound
Design and Synthesis of Novel Derivatives as Potential Pharmacophores
The 4-chloro-1,3-benzoxazole-2-thiol scaffold is a valuable starting point for the synthesis of more complex molecules designed to act as pharmacophores. A common synthetic strategy involves the functionalization of the thiol group. For instance, a series of novel 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides has been efficiently synthesized. biotech-asia.orgbiotech-asia.org
The synthesis pathway commences with the preparation of the parent compound, this compound. This is typically achieved by reacting 4-chloro-2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide (B78521), followed by acidification. biotech-asia.org The resulting thiol is then reacted with an ethyl haloacetate (e.g., ethyl chloroacetate) to form the corresponding ester, ethyl 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate. biotech-asia.org Subsequent treatment of this ester with hydrazine (B178648) hydrate (B1144303) yields the key intermediate, 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide. biotech-asia.orgbiotech-asia.org
This acetohydrazide intermediate is then condensed with various substituted aromatic aldehydes. biotech-asia.orgbiotech-asia.org This reaction, often carried out under reflux in ethanol (B145695) with a catalytic amount of glacial acetic acid, produces a series of Schiff bases, specifically 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides. biotech-asia.org This synthetic route allows for the introduction of diverse substituents on the phenyl ring, enabling the exploration of a wide chemical space to identify potent pharmacophores. biotech-asia.orgbiotech-asia.org
Table 1: Synthetic Pathway for Novel Derivatives
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 4-Chloro-2-aminophenol | Carbon disulfide, KOH | This compound |
| 2 | This compound | Ethyl chloroacetate (B1199739), K2CO3 | Ethyl 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate |
| 3 | Ethyl 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate | Hydrazine hydrate | 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide |
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For derivatives of this compound, SAR analyses have provided valuable insights into how different structural modifications influence their activity. biotech-asia.org In the series of 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides, the nature and position of substituents on the aromatic aldehyde ring significantly impact their antimicrobial and anticancer effects. biotech-asia.orgbiotech-asia.org
For example, studies on their antibacterial activity against strains like Staphylococcus aureus and Escherichia coli revealed that derivatives with electron-withdrawing groups (such as chloro or nitro groups) on the phenyl ring often exhibit enhanced potency. biotech-asia.org Specifically, a derivative with a 4-chlorophenyl substituent (Compound 5a) and another with a 4-nitrophenyl substituent (Compound 5b) showed appreciable antimicrobial activity. biotech-asia.orgbiotech-asia.org Conversely, the presence of electron-donating groups, like a methoxy (B1213986) group, sometimes leads to a decrease in activity. biotech-asia.org
Table 2: SAR Findings for 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazide Derivatives biotech-asia.orgbiotech-asia.org
| Compound ID | Phenyl Ring Substituent | Observed Biological Activity |
|---|---|---|
| 5a | 4-Chloro | Appreciable antimicrobial and antioxidant activity |
| 5b | 4-Nitro | Appreciable antimicrobial and antioxidant activity |
| 5d | 2,4-Dichloro | Appreciable antimicrobial and antioxidant activity |
| 5e | 3-Nitro | Appreciable antimicrobial and antioxidant activity |
| 5g | 4-Hydroxy | Appreciable antimicrobial and antioxidant activity |
Role as a Synthetic Intermediate for Bioactive Molecules
The utility of this compound extends to its role as a versatile synthetic intermediate for constructing a variety of bioactive molecules. biotech-asia.org The benzoxazole (B165842) nucleus is a privileged scaffold found in numerous pharmacologically active compounds. sapub.orgnih.gov By using this compound as a starting block, chemists can access more complex heterocyclic systems. biotech-asia.org
The synthesis of the acetohydrazide intermediate, as previously described, is a prime example of its role. biotech-asia.orgbiotech-asia.org This hydrazide serves as a crucial precursor not only for Schiff bases but also for the synthesis of other heterocyclic rings. figshare.com For instance, hydrazides can be cyclized with various reagents to form five- or six-membered heterocycles like oxadiazoles, pyrazoles, or triazoles, which are themselves important pharmacophores. researchgate.netnih.gov
The reactivity of the thiol group allows for S-alkylation, creating a thioether linkage that can connect the benzoxazole core to other molecular fragments. biotech-asia.orgsapub.org This modular approach is fundamental in combinatorial chemistry and drug discovery, enabling the rapid generation of compound libraries for high-throughput screening. The stability of the benzoxazole ring combined with the reactivity of the thiol group makes this compound an ideal intermediate for building diverse and potent bioactive molecules. sapub.orgbiotech-asia.org
Pharmacokinetic Property Prediction (ADMET Descriptors, Lipinski's Rule of Five for in silico studies only)
In modern drug discovery, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is an essential step to evaluate the drug-likeness of new chemical entities before their synthesis, saving time and resources. nih.govnih.gov For derivatives of this compound, these computational tools are used to predict their potential as orally bioavailable drugs. nih.gov
Lipinski's Rule of Five is a widely used guideline to assess drug-likeness and predict oral bioavailability. drugbank.comscfbio-iitd.res.in The rule states that an orally active drug generally has:
No more than 5 hydrogen bond donors (HBD)
No more than 10 hydrogen bond acceptors (HBA)
A molecular weight (MW) under 500 Daltons
A calculated octanol-water partition coefficient (log P) not greater than 5
In silico analysis of the synthesized 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazide derivatives generally shows compliance with Lipinski's rule. nih.gov For example, the molecular weights are typically within the acceptable range, and the number of hydrogen bond donors and acceptors meets the criteria. These predictions suggest that the designed compounds possess favorable physicochemical properties for oral absorption. nih.gov
Other ADMET descriptors, such as the topological polar surface area (TPSA), are also calculated. A TPSA value of ≤ 140 Ų is often correlated with good cell permeability and oral bioavailability. nih.gov The in silico ADMET screening helps to prioritize which derivatives are most promising for further development and which may require structural modification to improve their pharmacokinetic profile. nih.govnih.gov
Table 3: Predicted Lipinski's Parameters for an Example Derivative (Compound 5a)
| Parameter | Description | Predicted Value (Approx.) | Lipinski's Rule (Violation?) |
|---|---|---|---|
| Molecular Weight (MW) | Mass of the molecule | ~382 g/mol | < 500 (No) |
| log P | Lipophilicity | < 5 | < 5 (No) |
| Hydrogen Bond Donors | Number of OH and NH groups | 1 | ≤ 5 (No) |
Future Research Directions and Potential Areas of Exploration for 4 Chloro 1,3 Benzoxazole 2 Thiol
Exploration of Novel Reaction Pathways
While traditional synthesis of benzoxazole-2-thiols often involves the reaction of 2-aminophenols with reagents like carbon disulfide, future research will likely focus on developing more efficient, versatile, and sustainable synthetic routes. beilstein-journals.orgresearchgate.net The exploration of novel reaction pathways is crucial for accessing new derivatives with unique properties and for streamlining the synthesis process.
Key areas for exploration include:
Metal-Catalyzed Cross-Coupling Reactions: Investigating the use of transition metal catalysts (e.g., palladium, copper, nickel) to facilitate C-S and C-N bond formations. This could enable the direct introduction of various substituents onto the benzoxazole (B165842) core or the thiol group under mild conditions, expanding the accessible chemical space.
C-H Functionalization: Developing methods for the direct functionalization of the C-H bonds on the benzene (B151609) ring of 4-chloro-1,3-benzoxazole-2-thiol. beilstein-journals.org This atom-economical approach avoids the need for pre-functionalized starting materials, simplifying synthetic sequences and reducing waste.
Photoredox Catalysis: Utilizing visible light-driven catalysis to initiate novel transformations. This approach can provide access to reactive intermediates under exceptionally mild conditions, potentially enabling reactions that are not feasible with traditional thermal methods.
Flow Chemistry: Implementing continuous flow synthesis setups. This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for large-scale production.
A comparative look at potential synthetic strategies is presented below.
| Reaction Type | Potential Reagents/Catalysts | Key Advantages | Research Focus |
| Microwave-Assisted Synthesis | 2-aminophenol (B121084), isothiocyanates, H2O2 | Rapid reaction times, high yields, cleaner reaction profiles. nih.gov | Optimization of solvent systems and microwave parameters for diverse substrates. |
| Metal-Free C-H Mercaptalization | 1,3-Propanedithiol (B87085), Potassium Hydroxide (B78521), DMSO | Avoids transition metal catalysts, simple reaction system. beilstein-journals.org | Expanding the scope to other thiol sources and understanding the reaction mechanism. |
| Catalytic Cyclodesulfurization | 2-aminophenol, isothiocyanates, various catalysts | Greener pathway, ease of operation. nih.gov | Development of more efficient and recyclable catalysts. |
| One-Pot Multi-Component Reactions | 2-aminophenol, aldehydes, sulfur source | High atom economy, operational simplicity, reduced waste. | Designing novel multi-component reactions to build complex derivatives in a single step. |
Development of Highly Selective Biological Agents
Derivatives of the benzoxazole scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. biotech-asia.orgnih.gov Future work on this compound will concentrate on designing derivatives that exhibit high selectivity for specific biological targets, thereby maximizing therapeutic efficacy while minimizing off-target effects.
Promising research directions include:
Enzyme Inhibitors: Designing derivatives to selectively inhibit key enzymes implicated in disease. For example, targeting specific kinases, cyclooxygenases, or microbial enzymes could lead to potent and selective anticancer or anti-inflammatory agents. biotech-asia.org
Receptor Modulators: Synthesizing ligands that selectively bind to specific cell surface or nuclear receptors. This could be applied to develop agents for endocrine disorders or neurological diseases.
Antimicrobial Agents with Novel Mechanisms: In the face of growing antimicrobial resistance, developing compounds that act on novel bacterial or fungal targets is a priority. Research could focus on derivatives that disrupt microbial cell walls, inhibit biofilm formation, or interfere with essential metabolic pathways. nih.gov
Targeted Anticancer Agents: Functionalizing the scaffold with moieties that recognize and bind to receptors overexpressed on cancer cells. This strategy aims to deliver the cytotoxic payload directly to tumor tissues, sparing healthy cells. Recent studies have synthesized novel 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene] acetohydrazides and evaluated their anticancer activities, with molecular docking studies used to examine binding affinities to specific anticancer receptors. biotech-asia.orgbiotech-asia.org
| Target Class | Potential Application | Rationale for this compound Scaffold |
| Kinases | Anticancer | The benzoxazole nucleus can act as a bioisostere for natural purine bases, enabling interaction with the ATP-binding site of kinases. |
| Microbial Enzymes | Antibacterial/Antifungal | The scaffold's planarity and potential for diverse functionalization allow for the design of compounds that can fit into the active sites of various microbial enzymes. nih.gov |
| DNA Topoisomerase | Anticancer | Benzoxazole derivatives have been shown to interact with DNA and inhibit topoisomerase enzymes, which are crucial for cancer cell replication. |
| Aryl Hydrocarbon Receptor | Anticancer | Certain benzoxazole derivatives are known to act as ligands for the aryl hydrocarbon receptor, a pathway implicated in some cancers. mdpi.com |
Integration with Advanced Drug Delivery Systems (Theoretical Aspects)
The therapeutic potential of a biologically active compound is often limited by factors such as poor solubility, low bioavailability, or lack of target specificity. Future theoretical and early-stage research will explore the integration of this compound derivatives into advanced drug delivery systems to overcome these limitations. nih.gov
Theoretical areas for exploration include:
Nanoparticle Formulation: Encapsulating the compound within polymeric or lipid-based nanoparticles. nih.gov This could protect the drug from degradation, improve its solubility in aqueous environments, and allow for passive or active targeting to disease sites through mechanisms like the enhanced permeability and retention (EPR) effect.
Thiolated Polymers (Thiomers): Covalently attaching the thiol-containing benzoxazole to mucoadhesive polymers. nih.govresearchgate.net The thiol groups can form disulfide bonds with cysteine-rich subdomains of mucus glycoproteins, significantly increasing the residence time of the formulation on mucosal surfaces (e.g., gastrointestinal tract, nasal cavity), which is ideal for localized drug delivery.
Prodrug Strategies: Designing prodrugs of this compound derivatives that are inactive until they reach the target site, where they are converted to the active form by specific enzymes or physiological conditions (e.g., pH changes). This can enhance selectivity and reduce systemic toxicity.
Cyclodextrin Inclusion Complexes: Forming complexes with cyclodextrins, which are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. nih.gov This can enhance the aqueous solubility and stability of poorly soluble benzoxazole derivatives.
Green Chemistry Synthesis Optimization for Industrial Application
For this compound and its derivatives to be viable for industrial applications, their synthesis must be cost-effective, scalable, and environmentally sustainable. Future research will focus on optimizing synthetic routes according to the principles of green chemistry. mdpi.com
Key optimization strategies include:
Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol (B145695), or supercritical CO2. rsc.orgorgchemres.org
Catalyst Development: Focusing on the use of heterogeneous, recyclable catalysts to simplify product purification and reduce waste. mdpi.com
Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation or ultrasound-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. nih.govfigshare.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste generation. One-pot and tandem reactions are particularly valuable in this regard.
| Green Chemistry Principle | Application to this compound Synthesis | Potential Impact |
| Prevention | Designing syntheses to minimize by-product formation. | Reduced waste treatment costs and environmental footprint. |
| Atom Economy | Utilizing one-pot reactions where 2-aminophenol, a sulfur source, and other reagents react in a single step. | Higher efficiency, less waste. |
| Safer Solvents and Auxiliaries | Performing reactions in water or using solvent-free conditions. rsc.org | Reduced worker exposure to hazardous chemicals and less environmental pollution. |
| Design for Energy Efficiency | Using microwave-assisted protocols to drastically shorten reaction times from hours to minutes. nih.gov | Lower energy consumption and reduced operational costs for industrial-scale production. |
| Catalysis | Employing recyclable solid acid or base catalysts instead of stoichiometric corrosive reagents. | Simplified purification, reduced waste, and lower catalyst cost over time. |
Advanced Theoretical Modeling and Machine Learning in Compound Design
The integration of computational tools is set to revolutionize the discovery and optimization of new molecules. For this compound, advanced theoretical modeling and machine learning (ML) will accelerate the design of derivatives with tailored properties.
Future applications in this domain include:
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate the structural features of benzoxazole derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds before they are synthesized.
Molecular Docking and Dynamics: Using sophisticated docking simulations to predict how newly designed derivatives will bind to their biological targets at an atomic level. biotech-asia.orgbiotech-asia.org Molecular dynamics simulations can further elucidate the stability and conformational changes of the ligand-receptor complex over time.
De Novo Drug Design: Employing generative ML models to design entirely new molecules based on the this compound scaffold. These models can be trained on vast chemical datasets to learn the rules of chemical structure and generate novel candidates with a high probability of possessing desired biological activity and drug-like properties.
Predictive Toxicology (In Silico ADMET): Using machine learning algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives early in the discovery process. This helps to prioritize candidates with favorable pharmacokinetic profiles and de-prioritize those likely to fail later in development due to toxicity or poor bioavailability.
Q & A
Q. What are the established synthetic protocols for preparing 4-chloro-1,3-benzoxazole-2-thiol and its key derivatives in academic research?
- Methodological Answer: The compound is synthesized via cyclization of 4-chloro-2-aminophenol with carbon disulfide and potassium hydroxide in methanol . Key derivatives, such as ethyl [(4-chloro-1,3-benzoxazol-2-yl) sulfanyl] acetate, are prepared by reacting the thiol group with ethyl chloroacetate in acetone. Subsequent treatment with hydrazine hydrate yields hydrazide intermediates (e.g., 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide), characterized by distinct ¹H NMR signals (e.g., δ 4.490 ppm for -NH₂ and δ 9.414 ppm for -NH) .
Q. How are spectroscopic techniques (e.g., ¹H NMR) utilized to confirm the structural integrity of this compound derivatives?
- Methodological Answer: ¹H NMR is critical for identifying functional groups. For hydrazide derivatives, singlets at δ 4.490 ppm (-NH₂) and δ 9.414 ppm (-NH) confirm successful substitution . Complementary techniques include mass spectrometry for molecular weight verification and IR spectroscopy to detect thiol/thione vibrations (e.g., C=S stretches at ~1,200 cm⁻¹) .
Advanced Research Questions
Q. What methodological approaches are recommended to address low yields in the synthesis of this compound-derived thioethers?
- Methodological Answer: Optimize stoichiometry (e.g., 1:1.2 molar ratio of thiol to ethyl chloroacetate) and solvent choice (acetone enhances electrophilicity). Catalytic additives like triethylamine improve reaction efficiency. Extended reaction times (4–6 hours at 50–60°C) and TLC monitoring reduce side-product formation .
Q. How can researchers systematically analyze discrepancies in the biological activity data of this compound analogs across studies?
- Methodological Answer: Conduct structure-activity relationship (SAR) studies to isolate substituent effects (e.g., electron-withdrawing vs. donating groups). Reproduce assays under standardized conditions (e.g., identical bacterial strains for antimicrobial testing). Cross-validate with orthogonal assays (e.g., enzyme inhibition vs. cellular cytotoxicity) . Purity checks via HPLC (>95%) mitigate variability from impurities .
Q. What advanced strategies are employed to functionalize the thiol group of this compound for targeted drug delivery systems?
- Methodological Answer: Thiol-specific conjugation via Michael addition (e.g., with maleimide-functionalized carriers) or disulfide bond formation (e.g., pyridyl disulfide linkers). Protect the thiol group during multi-step syntheses using trityl or acetyl protecting agents, followed by deprotection under mild conditions (e.g., TFA/water) . Confirm site selectivity using LC-MS and 2D NMR .
Q. In designing this compound-based antimicrobial agents, what pharmacokinetic parameters require optimization during preclinical development?
- Methodological Answer: Enhance solubility via prodrug strategies (e.g., phosphate esters) or co-crystallization with cyclodextrins. Improve metabolic stability by replacing ester linkages with amides. Assess logP values (target 2–3 for membrane permeability) and plasma protein binding using equilibrium dialysis. Validate bioavailability through in vivo efficacy studies in infection models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
